A Comprehensive Guide to the Structure Elucidation of Methyl 5-amino-2-morpholinobenzoate
A Comprehensive Guide to the Structure Elucidation of Methyl 5-amino-2-morpholinobenzoate
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug discovery, and materials science. This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of a novel compound, Methyl 5-amino-2-morpholinobenzoate. Moving beyond a simple recitation of techniques, this document outlines a logical, self-validating workflow designed for researchers and drug development professionals. We will detail the strategic application of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized, providing not just the protocol but the scientific causality behind its selection. The synergy of these techniques provides an unassailable confirmation of the molecule's identity, connectivity, and functional group arrangement.
Introduction
Methyl 5-amino-2-morpholinobenzoate (C₁₂H₁₆N₂O₃) is a substituted aromatic compound incorporating three key pharmacophores: a primary aromatic amine, a methyl ester, and a morpholine ring. The precise arrangement of these functional groups on the benzoate core is critical to its potential biological activity and chemical properties. Based on IUPAC nomenclature, the proposed structure is a methyl benzoate with a morpholine substituent at the C2 position and an amino group at the C5 position.
Part I: Foundational Analysis - Molecular Formula and Unsaturation
The first and most critical step in elucidating any unknown structure is to determine its exact elemental composition. This provides the molecular formula and the degree of unsaturation, which immediately constrains the number of possible structures.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: We begin with HRMS, specifically using a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and ensure the confident identification of the molecular ion peak. This technique provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula from a list of possibilities.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
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Ionization Mode: Operate in positive ion mode to promote protonation of the basic nitrogen atoms, forming the [M+H]⁺ ion.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument's high resolving power will separate ions with very similar nominal masses.
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Data Analysis: Identify the m/z value of the most intense peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that matches this exact mass.
Expected Data & Interpretation For the proposed structure of Methyl 5-amino-2-morpholinobenzoate (C₁₂H₁₆N₂O₃), the expected data is summarized below.
Table 1: Predicted HRMS Data
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Exact Mass (M) | 236.1161 Da |
| [M+H]⁺ Ion (Observed) | 237.1234 Da |
Degree of Unsaturation (DBE): The degree of unsaturation (Double Bond Equivalents) is calculated using the formula: DBE = C + 1 - (H/2) + (N/2) For C₁₂H₁₆N₂O₃: DBE = 12 + 1 - (16/2) + (2/2) = 6
This value of 6 is a crucial first piece of the puzzle. It strongly suggests the presence of an aromatic ring (4 DBEs), a carbonyl group (1 DBE), and one additional ring or double bond. This is perfectly consistent with our proposed structure, which contains a benzene ring, a carbonyl from the ester, and the saturated morpholine ring (which counts as 1 DBE in this formula).
Part II: Functional Group Identification - The Spectroscopic Fingerprint
With the molecular formula established, the next logical step is to identify the functional groups present. IR and UV-Vis spectroscopy provide rapid and definitive confirmation of these key structural motifs.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is unparalleled for the rapid identification of specific covalent bonds and functional groups. For our target molecule, we anticipate characteristic signals for the amine N-H bonds, the ester C=O bond, the morpholine C-O-C ether linkage, and the aromatic ring. The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1][2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
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Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data & Interpretation The key vibrational frequencies expected for Methyl 5-amino-2-morpholinobenzoate are detailed below.
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | Two distinct peaks confirm the -NH₂ group.[2] |
| 3100 - 3000 | C-H Stretch | Aromatic | Indicates sp² C-H bonds. |
| 2950 - 2850 | C-H Stretch | Aliphatic (Morpholine, -OCH₃) | Indicates sp³ C-H bonds. |
| 1720 - 1700 | C=O Stretch | Ester (Carbonyl) | Conjugation with the aromatic ring slightly lowers the frequency from a typical saturated ester.[3] |
| 1620 - 1580 | N-H Bend (Scissoring) & C=C Stretch | Amine & Aromatic | Overlapping region confirming the amine and aromatic ring.[1] |
| 1350 - 1250 | C-N Stretch | Aromatic Amine | Characteristic stretching for the Ar-N bond.[1] |
| 1250 - 1150 | Asymmetric C-O-C Stretch | Ester | The strong C-O stretch adjacent to the carbonyl. |
| 1150 - 1050 | C-O-C Stretch | Morpholine (Ether) | Characteristic ether linkage absorption. |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is highly sensitive to conjugated and aromatic systems. The aminobenzoate scaffold constitutes a distinct chromophore. The lone pair of electrons on the amino group's nitrogen atom interacts with the π-electron system of the aromatic ring, causing a bathochromic (red) shift to a longer wavelength (λ_max) compared to benzene itself.[1][4] This provides confirmatory evidence for the conjugated electronic system.
Experimental Protocol: UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound (approx. 10-5 M) in a UV-transparent solvent such as ethanol or methanol.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition: Scan the spectrum from 200 nm to 400 nm, using the pure solvent as a reference blank.
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Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Expected Data & Interpretation Aromatic amines typically exhibit strong absorption bands. For an aminobenzoate structure, we expect a primary absorption band (π→π* transition) in the range of 280-320 nm. The presence of this absorption confirms the electronic structure of the core scaffold.
Part III: Connectivity and 3D Structure - The NMR Core
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments will allow us to unambiguously determine the precise connectivity of every atom.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. We can predict the spectrum by breaking the molecule into its constituent parts: the substituted aromatic ring, the morpholine ring, the methyl ester, and the amine group. The substitution pattern on the aromatic ring (1,2,4-substitution) will produce a characteristic set of splitting patterns.
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Predicted Spectrum & Interpretation
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.2 | d | 1H | H-3 | Ortho-coupled to H-4. |
| ~6.8 | dd | 1H | H-4 | Ortho-coupled to H-3 and meta-coupled to H-6. |
| ~6.7 | d | 1H | H-6 | Meta-coupled to H-4. |
| ~4.5 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. Chemical shift is solvent-dependent. |
| ~3.9 | t | 4H | -O-CH₂- (Morpholine) | Protons adjacent to the oxygen atom are deshielded. |
| ~3.85 | s | 3H | -OCH₃ (Ester) | Characteristic singlet for a methyl ester. |
| ~3.1 | t | 4H | -N-CH₂- (Morpholine) | Protons adjacent to the nitrogen atom.[1] |
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons.
Experimental Protocol: ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Predicted Spectrum & Interpretation
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168 | C=O | Ester carbonyl carbon. |
| ~150 | C-2 | Aromatic carbon attached to the morpholine nitrogen. |
| ~148 | C-5 | Aromatic carbon attached to the amino group. |
| ~125 | C-4 | Aromatic CH. |
| ~120 | C-1 | Aromatic carbon attached to the ester group. |
| ~118 | C-6 | Aromatic CH. |
| ~115 | C-3 | Aromatic CH. |
| ~67 | -O-CH₂- (Morpholine) | Aliphatic carbons adjacent to oxygen. |
| ~52 | -OCH₃ (Ester) | Methyl ester carbon. |
| ~50 | -N-CH₂- (Morpholine) | Aliphatic carbons adjacent to nitrogen. |
2D NMR Spectroscopy: Assembling the Pieces
Expertise & Experience: While 1D NMR provides the list of parts, 2D NMR shows how they connect. A suite of 2D experiments is essential for irrefutable proof of connectivity.
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COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).
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Expected Correlations: A strong cross-peak between the aromatic protons at H-3 and H-4. Cross-peaks between the two sets of morpholine protons (-O-CH₂- and -N-CH₂-).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.
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Expected Correlations: It will definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4 (e.g., δH ~7.2 with δC ~115 for C3-H3). This confirms the C-H framework.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the different functional fragments.
-
Critical Expected Correlations:
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Morpholine to Ring: Protons of the morpholine -N-CH₂- group (δH ~3.1) should show a correlation to the aromatic carbon C-2 (δC ~150).
-
Ester to Ring: The methyl ester protons (-OCH₃, δH ~3.85) should show a correlation to the ester carbonyl carbon (δC ~168). The same methyl protons may also show a weaker correlation to the aromatic carbon C-1 (δC ~120).
-
Amine to Ring: The amine protons (-NH₂, δH ~4.5) should show correlations to aromatic carbons C-5, C-4, and C-6.
-
-
Part IV: Data Integration and Final Confirmation
The final step is to integrate all the spectroscopic data into a cohesive and self-validating proof of structure.
Integrated Workflow Diagram
The logical flow of the elucidation process is visualized below.
Caption: Workflow for unambiguous structure elucidation.
Fragmentation Analysis (MS/MS)
As a final layer of confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion.
Expertise & Experience: By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can observe its fragmentation pattern. This pattern serves as a "fingerprint" that can be correlated directly with the structure confirmed by NMR.
Predicted Fragmentation Pathways:
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Loss of •OCH₃: A common fragmentation for methyl esters, resulting in an acylium ion.
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Cleavage of the Morpholine Ring: Retro-Diels-Alder or other characteristic ring-opening fragmentations are expected for the morpholine moiety.
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Loss of the Morpholine Group: Cleavage of the C-N bond between the aromatic ring and the morpholine nitrogen.
Observing fragments consistent with these pathways would provide the final piece of evidence, validating the connectivity established by NMR.
Conclusion
References
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